N-(4-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that features a thiazole ring, a phenyl group, and an acetamidophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamidophenyl Moiety: This involves the acetylation of p-aminophenol to form 4-acetamidophenol.
Coupling Reaction: The final step is the coupling of the thiazole derivative with the acetamidophenyl derivative under appropriate conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the acetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the thiazole or phenyl groups.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although specific studies are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide depends on its interaction with molecular targets such as enzymes or receptors. The thiazole ring and phenyl groups may facilitate binding to specific sites, while the acetamide moiety could influence the compound’s solubility and bioavailability. Detailed studies are needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-(2-thiazolyl)acetamide: Lacks the phenyl group, which may affect its bioactivity and chemical properties.
N-(4-acetamidophenyl)-2-(2-phenylthiazol-4-yl)acetamide: Similar structure but with variations in the positioning of substituents.
Uniqueness
N-(4-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both the thiazole ring and the phenyl group, along with the acetamidophenyl moiety, provides a versatile scaffold for further functionalization and study.
Properties
Molecular Formula |
C19H17N3O2S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H17N3O2S/c1-13(23)20-15-7-9-16(10-8-15)21-18(24)11-17-12-25-19(22-17)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
LAQPRJHLYWHEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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